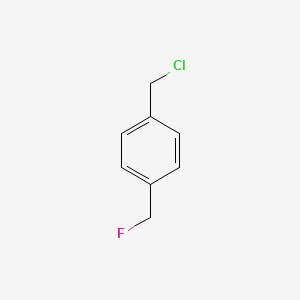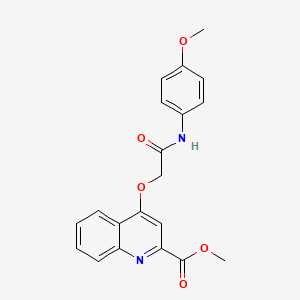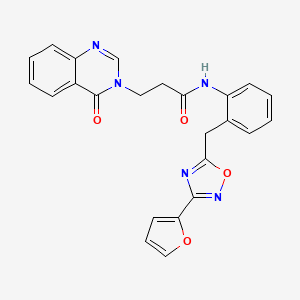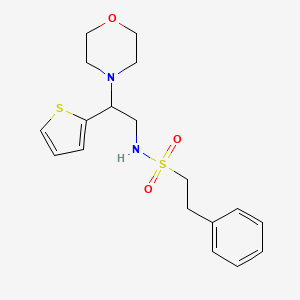
1-(Chloromethyl)-4-(fluoromethyl)benzene
説明
“1-(Chloromethyl)-4-(fluoromethyl)benzene” is a chemical compound that contains a benzene ring with a chloromethyl group (-CH2Cl) and a fluoromethyl group (-CH2F) attached to it .
Synthesis Analysis
The synthesis of such compounds often involves free radical substitution reactions . An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques has been described . The methodology is based on prior coupling of an aspartate fluoromethyl ketone to a linker and mounting it onto resin-bound methylbenzhydrylamine hydrochloride .Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-4-(fluoromethyl)benzene” would consist of a benzene ring with a chloromethyl group and a fluoromethyl group attached to it . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “1-(Chloromethyl)-4-(fluoromethyl)benzene” could include electrophilic aromatic substitution reactions . A preparative method for the synthesis of 1-(chloromethyl)- and 1-(dichloromethyl)silatranes was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-4-(fluoromethyl)benzene” would be influenced by the presence of the chloromethyl and fluoromethyl groups . Incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules .科学的研究の応用
Progressive Direct Iodination of Alkyl Substituted Benzenes : Research conducted by Stavber, Kralj, and Zupan (2002) highlights the use of 1-(chloromethyl)-4-(fluoromethyl)benzene in the selective and effective iodination of benzene derivatives. The study demonstrates the progressive introduction of iodine atoms at the most electron-rich and sterically less hindered positions on the benzene ring (Stavber, Kralj, & Zupan, 2002).
Synthesis of Aryl- and Alkylanilines : Fagnoni, Mella, and Albini (1999) utilized 1-(chloromethyl)-4-(fluoromethyl)benzene in the synthesis of aryl- and alkylanilines. Their research focused on the irradiation of haloanilines in the presence of benzene and various alkenes, leading to heterolytic dehalogenation (Fagnoni, Mella, & Albini, 1999).
Fluorescent Diarylethene and Solvatochromism : Morimoto et al. (2018) investigated the solvatochromism of a fluorescent diarylethene, where 1-(chloromethyl)-4-(fluoromethyl)benzene played a role in the synthesis. The study provides insights into the use of such compounds in super-resolution fluorescence imaging of microscopic polarity in biological cells and materials (Morimoto et al., 2018).
Photodehalogenation of Silylated and Stannylated Phenyl Halides : Protti et al. (2012) explored the photodehalogenation of fluoro or chlorobenzene derivatives, which potentially involves 1-(chloromethyl)-4-(fluoromethyl)benzene. Their research provides insights into the generation of phenyl cations and benzynes, leading to different products based on the substituents used (Protti et al., 2012).
Solubility Studies of Benzene Derivatives : Qian, Wang, and Chen (2014) investigated the solubility of 1-fluoro-4-(methylsulfonyl)benzene in various solvents, providing important data for understanding the solubility characteristics of similar compounds including 1-(chloromethyl)-4-(fluoromethyl)benzene (Qian, Wang, & Chen, 2014).
Photoelectron Spectroscopy of Hydrocarbons : Thomas (1970) conducted a study on the photoelectron spectroscopy of simple hydrocarbons, including fluorobenzene. This research might be relevant to understanding the electronic structure of 1-(chloromethyl)-4-(fluoromethyl)benzene (Thomas, 1970).
将来の方向性
特性
IUPAC Name |
1-(chloromethyl)-4-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOBSAZJYDIEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-(fluoromethyl)benzene | |
CAS RN |
1182356-92-8 | |
| Record name | 1-(chloromethyl)-4-(fluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)



![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)


![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)
![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2840049.png)



![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)
